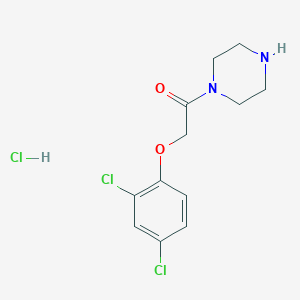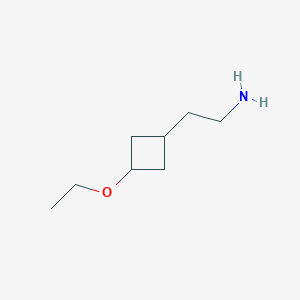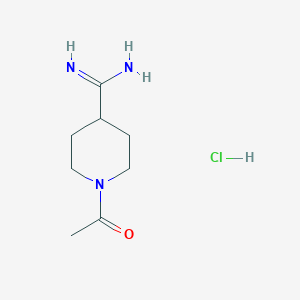![molecular formula C13H20N5O14P3 B1448615 Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy- CAS No. 402932-20-1](/img/structure/B1448615.png)
Uridine 5'-(tetrahydrogen triphosphate), 5-[3-[(aminoiminomethyl)amino]-1-propynyl]-2'-deoxy-
説明
Uridine 5’-(tetrahydrogen triphosphate) (UTP) is a pyrimidine nucleoside triphosphate . It consists of the organic base uracil , which is linked to the 1′ carbon of the ribose sugar , and esterified with tri-phosphoric acid at the 5′ position . Its primary role lies in serving as a substrate for RNA synthesis during transcription . UTP is also a precursor for the production of cytidine triphosphate (CTP) via the enzyme CTP synthetase .
Synthesis Analysis
UTP can be biosynthesized from uridine diphosphate (UDP) by the enzyme Nucleoside Diphosphate Kinase . This process involves transferring a phosphate group from adenosine triphosphate (ATP) to UDP, resulting in the formation of UTP and adenosine diphosphate (ADP) .
Molecular Structure Analysis
The chemical formula of UTP is C₉H₁₅N₂O₁₅P₃ , and its molar mass is approximately 484.14 g/mol . The structure comprises the uracil base, ribose sugar, and three phosphate groups. The ribose sugar is esterified with tri-phosphoric acid at the 5′ position .
Chemical Reactions Analysis
- Activation of Substrates : UTP, akin to ATP, acts as an energy source and an activator of substrates in metabolic reactions. When UTP activates specific substrates (e.g., Glucose-1-phosphate), it leads to the formation of UDP-glucose , releasing inorganic phosphate. UDP-glucose plays a crucial role in glycogen synthesis .
- Galactose Metabolism : UTP is involved in galactose metabolism. It activates UDP-galactose, which is then converted to UDP-glucose. UDP-glucuronate, another derivative of UTP, is essential for conjugating bilirubin to its more water-soluble form, bilirubin diglucuronide .
- Amino Sugar Activation : UTP activates amino sugars such as Glucosamine-1-phosphate (forming UDP-glucosamine) and N-acetyl-glucosamine-1-phosphate (forming UDP-N-acetylglucosamine) .
作用機序
UTP mediates responses by binding to extracellular P2Y receptors on cells. Although still under investigation, UTP and its derivatives show potential applications in pathogen defense and injury repair . For instance, in mice, UTP enhances antibody production by interacting with P2Y4 receptors. In Schwannoma cells, UTP binding to P2Y receptors triggers downstream signaling for injury repair .
Physical and Chemical Properties
特性
IUPAC Name |
[[(2R,3S,5R)-5-[5-[3-(hydrazinylmethylideneamino)prop-1-ynyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N5O14P3/c14-16-7-15-3-1-2-8-5-18(13(21)17-12(8)20)11-4-9(19)10(30-11)6-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,7,9-11,19H,3-4,6,14H2,(H,15,16)(H,25,26)(H,27,28)(H,17,20,21)(H2,22,23,24)/t9-,10+,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGNSEOAGAJUNO-HBNTYKKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCN=CNN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCN=CNN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N5O14P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



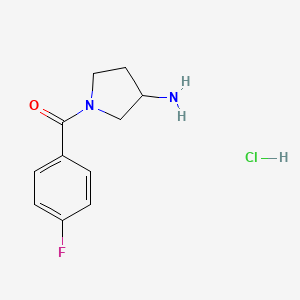


![[4-(4-Methylbenzenesulfonyl)phenyl]methanol](/img/structure/B1448536.png)
![[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride](/img/structure/B1448539.png)
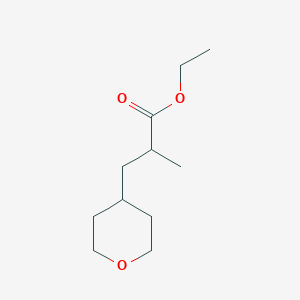
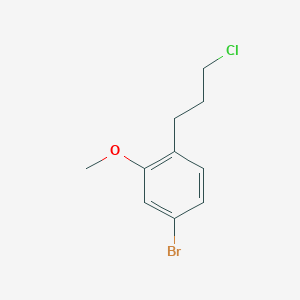
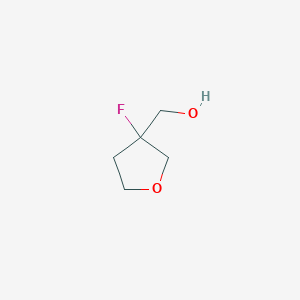
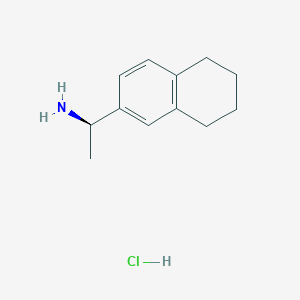
![1-[4-(Aminomethyl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B1448547.png)
